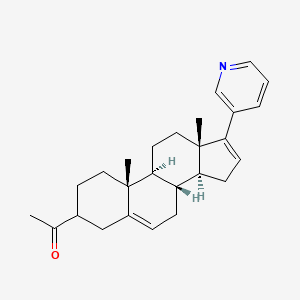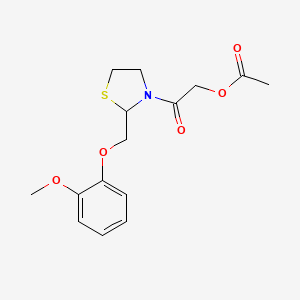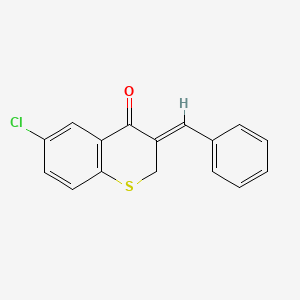
ar,ar'-Dimethyl 4,4'-carbonyldiphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ar,ar’-Dimethyl 4,4’-carbonyldiphthalate: is an organic compound with the molecular formula C19H14O9 and a molecular weight of 386.30906 g/mol . It is known for its applications in various scientific fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate typically involves the reaction of dimethyl terephthalate with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
ar,ar’-Dimethyl 4,4’-carbonyldiphthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include oxidation-reduction cycles and nucleophilic substitution mechanisms .
Comparación Con Compuestos Similares
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Compared to dimethyl terephthalate and dimethyl isophthalate, it exhibits higher thermal stability and different solubility characteristics. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
Propiedades
Número CAS |
36928-64-0 |
|---|---|
Fórmula molecular |
C19H14O9 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
5-(3-carboxy-4-methoxycarbonylbenzoyl)-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H14O9/c1-27-18(25)11-5-3-9(7-13(11)16(21)22)15(20)10-4-6-12(19(26)28-2)14(8-10)17(23)24/h3-8H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
ZCDIDXLJWKRUGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


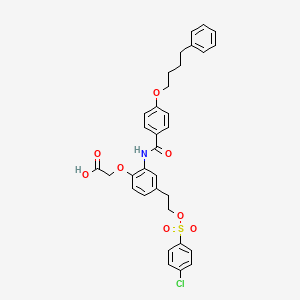

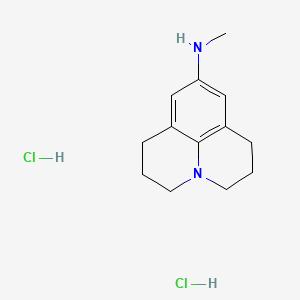

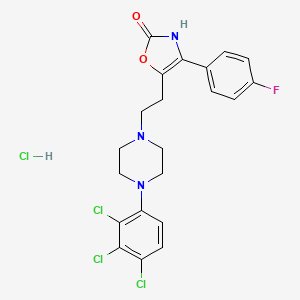

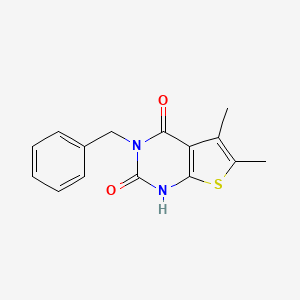
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)

